molecular formula C17H18ClNO4S B14113103 ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine

Cat. No.: B14113103
M. Wt: 367.8 g/mol
InChI Key: PTONAIKVYGVBIS-INIZCTEOSA-N
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Description

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine is a complex organic compound that features a biphenyl core substituted with a chloro group and a sulfonyl group attached to a valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine typically involves multiple steps. One common approach is to start with 4-chlorobiphenyl, which undergoes sulfonation to introduce the sulfonyl group. This intermediate is then reacted with valine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as ferric chloride .

Industrial Production Methods

Industrial production of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield a corresponding amine derivative of the compound .

Mechanism of Action

The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)valine is unique due to the presence of both a sulfonyl group and a valine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C17H18ClNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1

InChI Key

PTONAIKVYGVBIS-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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